molecular formula C24H32N2O3 B6017300 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B6017300
M. Wt: 396.5 g/mol
InChI Key: NSFLLBYYANMOCQ-VDSITYLRSA-N
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Description

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a cyclohexene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes .

The next step involves the formation of the cyclohexene ring, which can be achieved through Diels-Alder reactions or other cyclization techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, or gene expression . The compound’s effects are mediated through these interactions, leading to changes in cellular function or behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of an indole moiety with a cyclohexene ring and specific functional groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylimino]-5,5-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-6-7-21(27)23-20(13-24(3,4)14-22(23)28)25-11-10-17-15(2)26-19-9-8-16(29-5)12-18(17)19/h8-9,12,26-27H,6-7,10-11,13-14H2,1-5H3/b23-21+,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFLLBYYANMOCQ-VDSITYLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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